

# 2-Allyl-4-ethoxyphenol: A Technical Guide for Research and Development

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## Compound of Interest

Compound Name: 2-Allyl-4-ethoxyphenol

Cat. No.: B122652

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## Abstract

**2-Allyl-4-ethoxyphenol**, a phenolic compound with potential for biological activity, remains a sparsely explored molecule in the scientific literature. This technical guide provides a comprehensive overview of its chemical characterization, drawing parallels with closely related and well-studied analogs to infer potential biological activities and suggest avenues for future research. While specific experimental data on **2-Allyl-4-ethoxyphenol** is limited, this document serves as a foundational resource for researchers interested in investigating its therapeutic potential. All quantitative data is summarized for clarity, and hypothetical experimental protocols and signaling pathways are presented to guide future studies.

## Chemical Characterization

**2-Allyl-4-ethoxyphenol** (CAS 142875-24-9) is an organic compound with the molecular formula  $C_{11}H_{14}O_2$  and a molecular weight of 178.23 g/mol <sup>[1]</sup> Its structure features a phenol ring substituted with an allyl group at position 2 and an ethoxy group at position 4.

Property	Value	Reference
CAS Number	142875-24-9	[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1]
Molecular Weight	178.23 g/mol	[1]
IUPAC Name	2-allyl-4-ethoxyphenol	
SMILES	C=CCC1=C(C=C(C=C1)OCC) O	
InChI	InChI=1S/C11H14O2/c1-3-5-9- 8-10(13-4-2)6-7-11(9)12/h3,6- 8,12H,1,4-5H2,2H3	

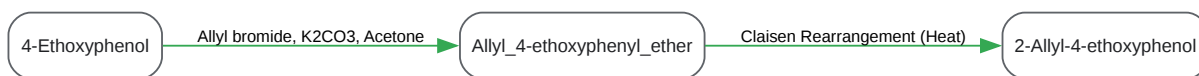
## Predicted Physicochemical Properties:

Property	Predicted Value
XLogP3	3.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	4
Exact Mass	178.09938 g/mol
Topological Polar Surface Area	29.5 Å <sup>2</sup>

## Synthesis and Spectroscopic Analysis

While a specific, detailed synthesis protocol for **2-Allyl-4-ethoxyphenol** is not readily available in the literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of related phenolic compounds. A potential approach involves the Claisen rearrangement of an allyl ether of 4-ethoxyphenol.

## Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **2-Allyl-4-ethoxyphenol**.

Expected Spectroscopic Data:

Based on the structure of **2-Allyl-4-ethoxyphenol** and data from analogous compounds such as 2-Allyl-4-methoxyphenol, the following spectral characteristics can be anticipated:

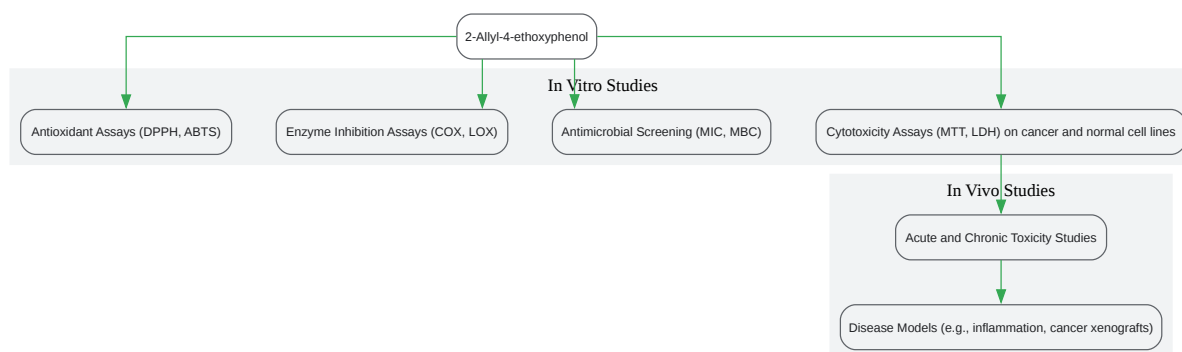
Spectroscopy	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the allyl group (vinyl and methylene protons), ethoxy group (ethyl protons), aromatic protons, and the phenolic hydroxyl proton.
<sup>13</sup> C NMR	Resonances for the allyl, ethoxy, and aromatic carbons.
IR	A broad absorption band for the phenolic O-H stretch, C-H stretches for aromatic and aliphatic groups, C=C stretch for the allyl group, and C-O stretches for the ether and phenol.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 178.23.

## Potential Biological Activities and Pharmacological Profile

Due to the lack of specific studies on **2-Allyl-4-ethoxyphenol**, its biological activities can be inferred from the known properties of structurally similar compounds, particularly eugenol (4-allyl-2-methoxyphenol) and other substituted phenols. These related compounds exhibit a range of activities, suggesting that **2-Allyl-4-ethoxyphenol** may possess:

- **Antioxidant Activity:** Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is a key functional group for this activity.
- **Anti-inflammatory Effects:** Many phenolic compounds modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
- **Antimicrobial Properties:** The phenolic structure can disrupt microbial cell membranes and interfere with essential cellular processes.
- **Anticancer Potential:** Some eugenol derivatives have demonstrated cytotoxic effects against various cancer cell lines.<sup>[2][3]</sup>

Proposed Research Workflow for Biological Evaluation:



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Caption: Workflow for the biological evaluation of **2-Allyl-4-ethoxyphenol**.

## Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols based on standard methodologies for characterizing compounds with similar structures.

## DPPH Radical Scavenging Assay (Antioxidant Activity)

- Preparation of Reagents:
  - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  - Prepare stock solutions of **2-Allyl-4-ethoxyphenol** and a positive control (e.g., ascorbic acid) in methanol at various concentrations.
- Assay Procedure:
  - In a 96-well plate, add 50 µL of the test compound or control solution to 150 µL of the DPPH solution.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
  - Determine the IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals).

## MTT Assay for Cytotoxicity

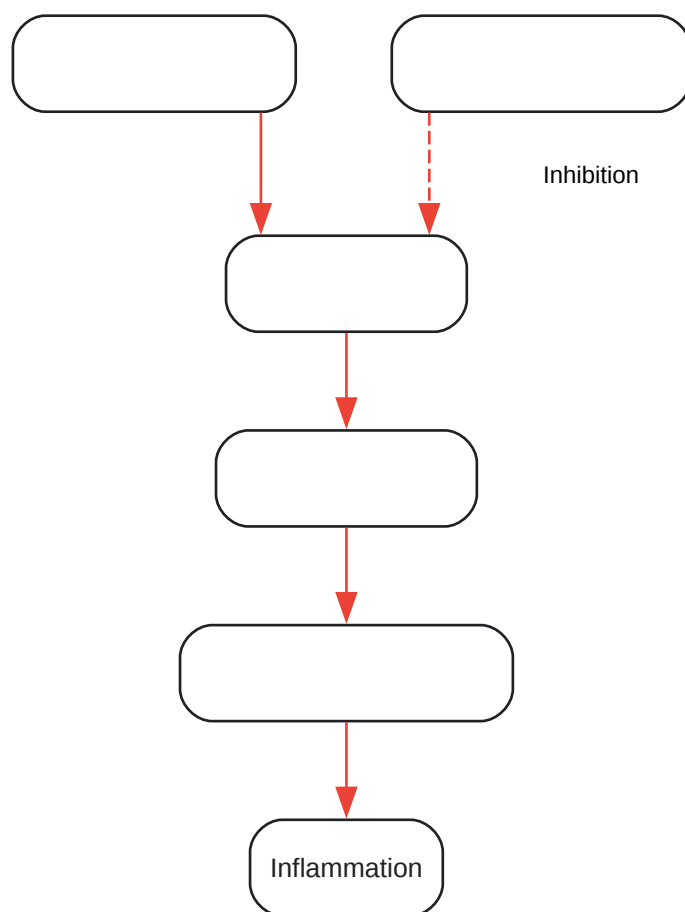
- Cell Culture:
  - Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Assay Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **2-Allyl-4-ethoxyphenol** for 24, 48, or 72 hours.
- Add 20  $\mu$ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Remove the medium and add 150  $\mu$ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Data Analysis:
  - Calculate the percentage of cell viability relative to untreated control cells.
  - Determine the  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%).

## Potential Signaling Pathways

Based on the activities of related phenolic compounds, **2-Allyl-4-ethoxyphenol** could potentially modulate key cellular signaling pathways.

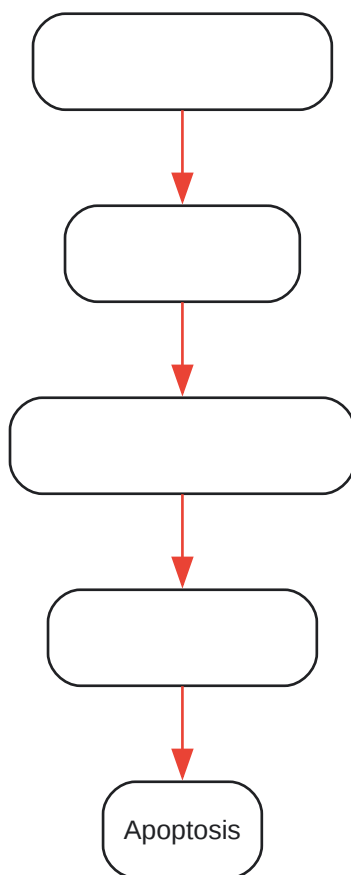
Potential Anti-inflammatory Signaling Pathway:



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Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Pro-apoptotic Signaling Pathway in Cancer Cells:



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Caption: Potential induction of apoptosis via ROS generation.

## Conclusion and Future Directions

**2-Allyl-4-ethoxyphenol** represents an understudied molecule with significant potential for biological activity based on the known properties of its structural analogs. This guide provides a framework for initiating research into its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Future research should focus on:

- **Definitive Synthesis and Characterization:** Development and publication of a robust synthetic protocol and complete spectroscopic characterization.
- **In Vitro Screening:** Comprehensive screening for a wide range of biological activities.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by this compound.



- In Vivo Efficacy and Safety: Evaluation of its therapeutic potential and toxicological profile in relevant animal models.

By systematically investigating these areas, the scientific community can unlock the full potential of **2-Allyl-4-ethoxyphenol** for applications in drug discovery and development.

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